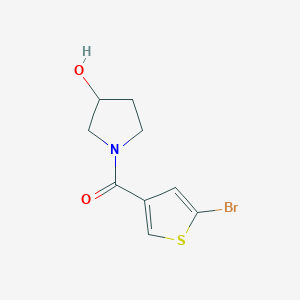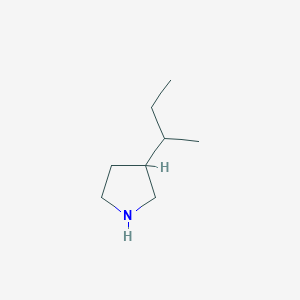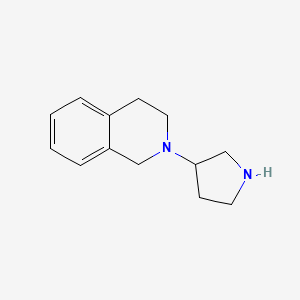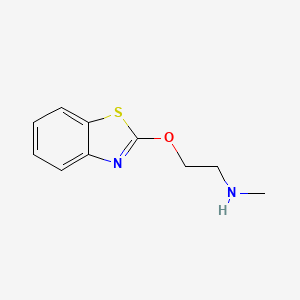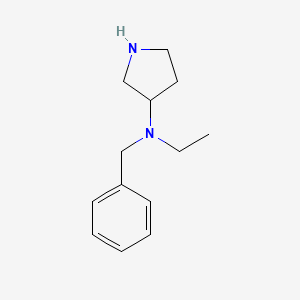
Benzyl-ethyl-pyrrolidin-3-yl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-ethyl-pyrrolidin-3-yl-amine is a synthetic organic compound featuring a pyrrolidine ring substituted with benzyl and ethyl groups
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reductive amination of benzyl-ethyl-ketone with pyrrolidine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Route 2: Another approach is the alkylation of pyrrolidine with benzyl chloride and ethyl bromide under basic conditions, using a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods:
- Industrially, the compound can be synthesized via continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including precise control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethyl groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Benzyl-ethyl-pyrrolidin-3-one or benzyl-ethyl-pyrrolidine-3-carboxylic acid.
Reduction: Benzyl-ethyl-pyrrolidin-3-yl-methylamine.
Substitution: Various substituted benzyl-ethyl-pyrrolidin-3-yl-amines depending on the alkyl halide used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry:
- Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism by which benzyl-ethyl-pyrrolidin-3-yl-amine exerts its effects is primarily through interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler structure without the benzyl and ethyl substitutions, used widely in medicinal chemistry.
N-methyl-pyrrolidine: Similar in structure but with a methyl group instead of benzyl and ethyl groups.
Uniqueness:
- Benzyl-ethyl-pyrrolidin-3-yl-amine’s unique substitutions confer distinct steric and electronic properties, making it a valuable scaffold for drug design. Its ability to interact with a variety of molecular targets sets it apart from simpler pyrrolidine derivatives.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
N-benzyl-N-ethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSDETCBJFSOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

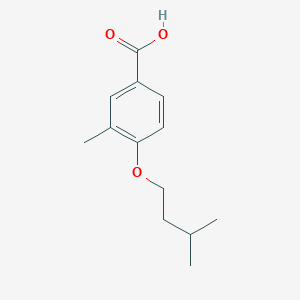
![4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7870554.png)


![2-[3-(Trifluoromethoxy)benzoyl]pyridine](/img/structure/B7870572.png)

